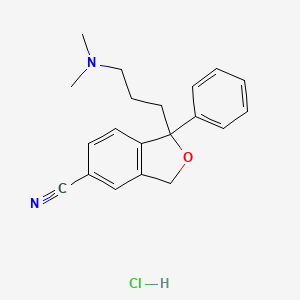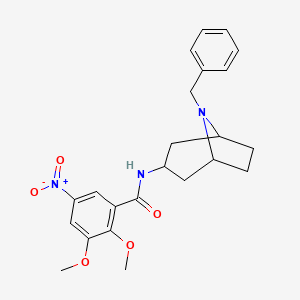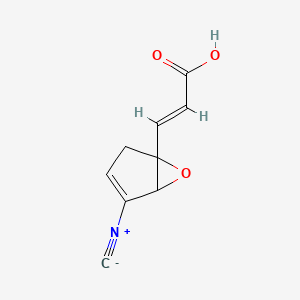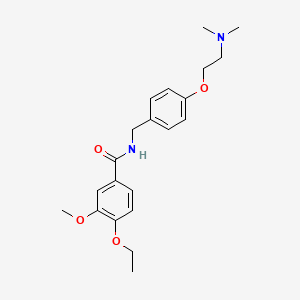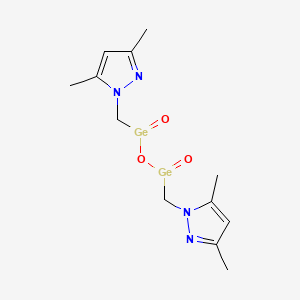
2,3-Diiodo-2-buten-1,4-diol iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diiodo-2-buten-1,4-diol iodoacetate: is a chemical compound with the molecular formula C8H8I4O4 It is characterized by the presence of two iodine atoms attached to a butene backbone, along with two hydroxyl groups and an iodoacetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-2-buten-1,4-diol iodoacetate typically involves the iodination of a butene diol precursor. The reaction conditions often require the use of iodine and an oxidizing agent to facilitate the addition of iodine atoms to the butene backbone. The hydroxyl groups are then esterified with iodoacetic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups.
Reduction: Reduction reactions can target the double bond in the butene backbone, potentially converting it to a single bond.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,3-Diiodo-2-buten-1,4-diol iodoacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and esterification reactions.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated compounds on biological systems. Its iodine atoms make it useful in imaging techniques such as X-ray crystallography.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of iodinated contrast agents for medical imaging.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials that require precise halogenation.
Mecanismo De Acción
The mechanism by which 2,3-Diiodo-2-buten-1,4-diol iodoacetate exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing iodoacetic acid, which can further react with biological molecules.
Comparación Con Compuestos Similares
2,3-Dibromo-2-butene-1,4-diol: Similar structure but with bromine atoms instead of iodine.
2,3-Diiodo-2-butene-1,4-diol: Lacks the iodoacetate ester group.
2,3-Diiodo-2-butene-1,4-diol bis(iodoacetate): Contains two iodoacetate ester groups.
Uniqueness: 2,3-Diiodo-2-buten-1,4-diol iodoacetate is unique due to the presence of both iodine atoms and an iodoacetate ester group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis, imaging, and industrial processes.
Propiedades
Número CAS |
73758-42-6 |
|---|---|
Fórmula molecular |
C8H8I4O4 |
Peso molecular |
675.76 g/mol |
Nombre IUPAC |
[(E)-2,3-diiodo-4-(2-iodoacetyl)oxybut-2-enyl] 2-iodoacetate |
InChI |
InChI=1S/C8H8I4O4/c9-1-7(13)15-3-5(11)6(12)4-16-8(14)2-10/h1-4H2/b6-5+ |
Clave InChI |
DRYAKXHQXKECDP-AATRIKPKSA-N |
SMILES isomérico |
C(/C(=C(/COC(=O)CI)\I)/I)OC(=O)CI |
SMILES canónico |
C(C(=C(COC(=O)CI)I)I)OC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


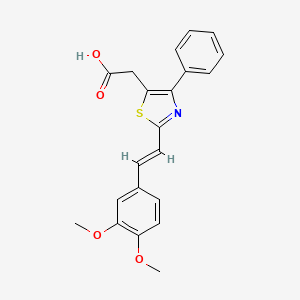
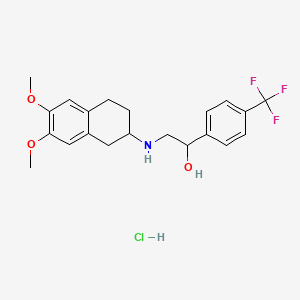

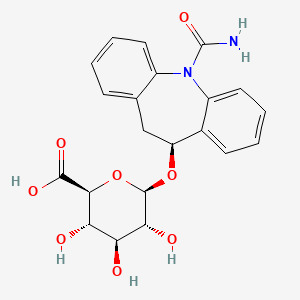

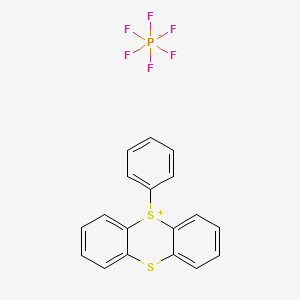

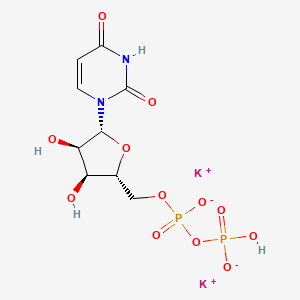
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
